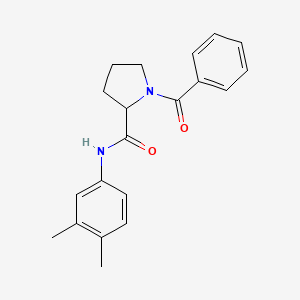
4-(2,4-dimethylbenzyl)-N-(2-nitrobenzylidene)-1-piperazinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,4-dimethylbenzyl)-N-(2-nitrobenzylidene)-1-piperazinamine, also known as DPI, is a chemical compound that has been widely used in scientific research. DPI is a potent inhibitor of NADPH oxidase, an enzyme that plays a crucial role in the production of reactive oxygen species (ROS) in cells. DPI has been used to study the role of ROS in various biological processes and diseases.
Mécanisme D'action
4-(2,4-dimethylbenzyl)-N-(2-nitrobenzylidene)-1-piperazinamine inhibits the activity of NADPH oxidase, an enzyme that is responsible for the production of ROS in cells. NADPH oxidase is a multi-subunit enzyme complex that generates superoxide anion (O2-) by transferring electrons from NADPH to molecular oxygen. 4-(2,4-dimethylbenzyl)-N-(2-nitrobenzylidene)-1-piperazinamine inhibits the transfer of electrons from NADPH to molecular oxygen, thereby preventing the production of O2-.
Biochemical and Physiological Effects:
4-(2,4-dimethylbenzyl)-N-(2-nitrobenzylidene)-1-piperazinamine has been shown to have a number of biochemical and physiological effects. Inhibition of NADPH oxidase by 4-(2,4-dimethylbenzyl)-N-(2-nitrobenzylidene)-1-piperazinamine has been shown to reduce oxidative stress in cells and to protect against cellular damage caused by ROS. 4-(2,4-dimethylbenzyl)-N-(2-nitrobenzylidene)-1-piperazinamine has also been shown to inhibit the activation of various signaling pathways, including the MAPK and NF-κB pathways, which are involved in inflammation and cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-(2,4-dimethylbenzyl)-N-(2-nitrobenzylidene)-1-piperazinamine in lab experiments is its potency as an inhibitor of NADPH oxidase. 4-(2,4-dimethylbenzyl)-N-(2-nitrobenzylidene)-1-piperazinamine has been shown to be highly effective at inhibiting NADPH oxidase activity at low concentrations. However, 4-(2,4-dimethylbenzyl)-N-(2-nitrobenzylidene)-1-piperazinamine also has some limitations. It is relatively unstable and can degrade over time, which can affect its potency. In addition, 4-(2,4-dimethylbenzyl)-N-(2-nitrobenzylidene)-1-piperazinamine can also inhibit other enzymes that are involved in cellular respiration, which can lead to unwanted side effects.
Orientations Futures
There are several future directions for research on 4-(2,4-dimethylbenzyl)-N-(2-nitrobenzylidene)-1-piperazinamine. One area of interest is the development of more stable and potent inhibitors of NADPH oxidase. Another area of interest is the investigation of the role of ROS in various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases. 4-(2,4-dimethylbenzyl)-N-(2-nitrobenzylidene)-1-piperazinamine has already been used to study the effects of ROS in these diseases, but further research is needed to fully understand the mechanisms involved. Finally, there is also interest in developing 4-(2,4-dimethylbenzyl)-N-(2-nitrobenzylidene)-1-piperazinamine-based therapies for the treatment of diseases that are associated with oxidative stress.
Méthodes De Synthèse
The synthesis of 4-(2,4-dimethylbenzyl)-N-(2-nitrobenzylidene)-1-piperazinamine involves the reaction of 2,4-dimethylbenzylamine with 2-nitrobenzaldehyde in the presence of piperazine and acetic acid. The resulting product is then purified using column chromatography. The yield of 4-(2,4-dimethylbenzyl)-N-(2-nitrobenzylidene)-1-piperazinamine is typically around 50%.
Applications De Recherche Scientifique
4-(2,4-dimethylbenzyl)-N-(2-nitrobenzylidene)-1-piperazinamine has been extensively used in scientific research to study the role of ROS in various biological processes and diseases. ROS are highly reactive molecules that can cause damage to cellular components, including DNA, proteins, and lipids. 4-(2,4-dimethylbenzyl)-N-(2-nitrobenzylidene)-1-piperazinamine has been used to inhibit the production of ROS in cells and to investigate the effects of ROS on cellular signaling pathways.
Propriétés
IUPAC Name |
N-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]-1-(2-nitrophenyl)methanimine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2/c1-16-7-8-19(17(2)13-16)15-22-9-11-23(12-10-22)21-14-18-5-3-4-6-20(18)24(25)26/h3-8,13-14H,9-12,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXTCQJTVFRSUHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2CCN(CC2)N=CC3=CC=CC=C3[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60362272 |
Source


|
| Record name | N-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]-1-(2-nitrophenyl)methanimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60362272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6069-02-9 |
Source


|
| Record name | N-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]-1-(2-nitrophenyl)methanimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60362272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide](/img/structure/B6054067.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4,5-triethoxybenzamide](/img/structure/B6054079.png)
![1,1'-{[3-(methylthio)propyl]imino}di(2-propanol)](/img/structure/B6054093.png)


![{3-(4-fluorobenzyl)-1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinyl}methanol](/img/structure/B6054132.png)
![N-[1-(1-{[5-(methoxymethyl)-2-furyl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]tetrahydro-3-furancarboxamide](/img/structure/B6054140.png)
![7-(2,3-difluorobenzyl)-2-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6054146.png)
![N-{[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}-2-furamide](/img/structure/B6054147.png)
![3-(5-chloro-2-fluorophenyl)-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B6054156.png)

![4-hydroxy-6-methyl-3-[3-(2,4,5-trimethoxyphenyl)acryloyl]-2H-pyran-2-one](/img/structure/B6054159.png)
![1-[3-({methyl[2-(tetrahydro-2H-pyran-4-yl)ethyl]amino}methyl)phenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B6054166.png)